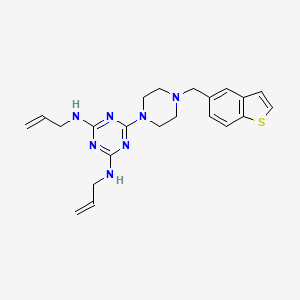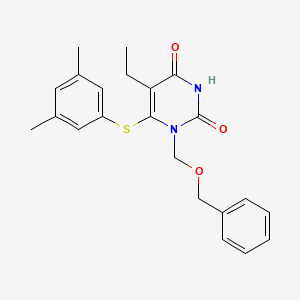
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. It is characterized by the presence of a benzyloxymethyl group at the 1-position, an ethyl group at the 5-position, and a 3,5-dimethylphenylthio group at the 6-position of the uracil ring.
Métodos De Preparación
The synthesis of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Uracil Core: The uracil core is synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group is introduced via alkylation using benzyl chloride in the presence of a base such as sodium hydride.
Attachment of the 3,5-Dimethylphenylthio Group: The final step involves the thiolation of the uracil derivative with 3,5-dimethylphenylthiol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the benzyloxymethyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil can be compared with other uracil derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
6-Mercaptopurine: An immunosuppressive drug used in the treatment of leukemia.
Thiouracil: A compound with antithyroid activity used in the treatment of hyperthyroidism.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other uracil derivatives.
Propiedades
Número CAS |
136105-76-5 |
|---|---|
Fórmula molecular |
C22H24N2O3S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N2O3S/c1-4-19-20(25)23-22(26)24(14-27-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,26) |
Clave InChI |
KYQAKOHJHCUILQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


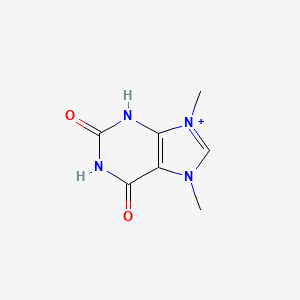



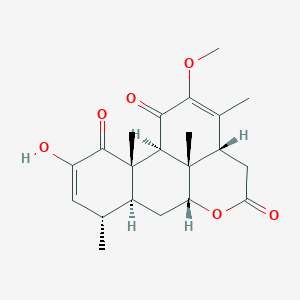
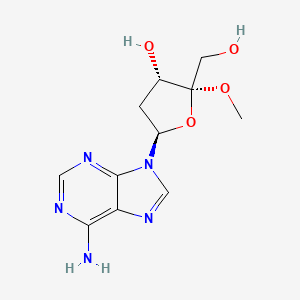

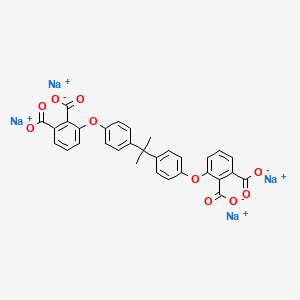
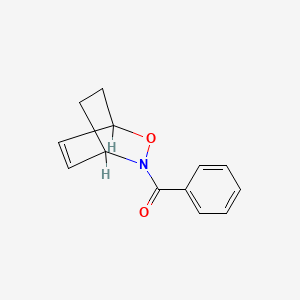
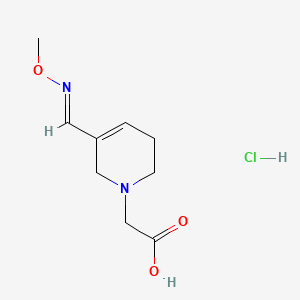
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)


